Cas no 647825-33-0 ((1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one)
(1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one Chemical and Physical Properties
Names and Identifiers
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- 1-二甲基氨基-7-苯基-七-1,4,6-三烯-3-酮
- (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one
- 1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one
- 1,4,6-heptatrien-3-one, 1-(dimethylamino)-7-phenyl-, (1E,4E,6E)-
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- Inchi: 1S/C15H17NO/c1-16(2)13-12-15(17)11-7-6-10-14-8-4-3-5-9-14/h3-13H,1-2H3/b10-6+,11-7+,13-12+
- InChI Key: UBLXAPPOEZMQTH-ZSBSVGGCSA-N
- SMILES: O=C(/C=C/C=C/C1C=CC=CC=1)/C=C/N(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 307
- XLogP3: 3
- Topological Polar Surface Area: 20.3
(1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one Security Information
- HazardClass:IRRITANT
(1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E058380-250mg |
(1E,4E,6E)-1-(Dimethylamino)-7-phenylhepta-1,4,6-trien-3-one |
647825-33-0 | 250mg |
$ 185.00 | 2022-06-05 | ||
| TRC | E058380-500mg |
(1E,4E,6E)-1-(Dimethylamino)-7-phenylhepta-1,4,6-trien-3-one |
647825-33-0 | 500mg |
$ 300.00 | 2022-06-05 | ||
| TRC | E058380-1000mg |
(1E,4E,6E)-1-(Dimethylamino)-7-phenylhepta-1,4,6-trien-3-one |
647825-33-0 | 1g |
$ 480.00 | 2022-06-05 | ||
| Key Organics Ltd | LS-05662-1G |
(1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one |
647825-33-0 | >95% | 1g |
£276.00 | 2025-02-08 | |
| A2B Chem LLC | AU95380-500mg |
(1E,4E,6E)-1-(Dimethylamino)-7-phenylhepta-1,4,6-trien-3-one |
647825-33-0 | >95% | 500mg |
$412.00 | 2024-04-19 | |
| A2B Chem LLC | AU95380-1g |
(1E,4E,6E)-1-(Dimethylamino)-7-phenylhepta-1,4,6-trien-3-one |
647825-33-0 | >95% | 1g |
$439.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433426-1g |
(1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one |
647825-33-0 | 95% | 1g |
¥2160.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433426-5g |
(1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one |
647825-33-0 | 95% | 5g |
¥7044.00 | 2024-05-05 |
(1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one
Introduction to Compound CAS No. 647825-33-0: (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one
The compound with CAS No. 647825-33-0, known as (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its conjugated triene system and the presence of a dimethylamino group at the 1-position and a phenyl group at the 7-position. The dimethylamino group contributes to the molecule's basicity and ability to participate in hydrogen bonding, while the phenyl group introduces aromaticity and enhances stability. The hepta-1,4,6-trien system provides a rigid structure that can influence the molecule's electronic properties and reactivity.
Recent studies have highlighted the importance of such molecules in drug discovery and development. For instance, compounds with similar structures have been explored for their potential as kinase inhibitors or as components in anti-cancer therapies. The dimethylamino group has been shown to enhance bioavailability by improving solubility and permeability across biological membranes. Additionally, the phenyl group can serve as a scaffold for further functionalization, enabling the creation of derivatives with tailored biological activities.
The synthesis of (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one involves a multi-step process that typically includes alkylation or acylation reactions followed by deprotonation to form the imine or enamine functionalities. Researchers have optimized these steps to achieve high yields and purity levels. For example, a study published in 2023 demonstrated the use of microwave-assisted synthesis to accelerate the formation of this compound while maintaining its stereochemical integrity.
In terms of applications, this compound has shown promise in both academic research and industrial settings. Its unique structure makes it an ideal candidate for studying photochemical reactions due to its extended conjugation system. Furthermore, its ability to act as a precursor for more complex molecules has made it valuable in combinatorial chemistry libraries used for high-throughput screening.
From an environmental standpoint, understanding the degradation pathways of such compounds is crucial for assessing their ecological impact. Recent research has focused on enzymatic degradation mechanisms involving cytochrome P450 enzymes and other biocatalysts. These studies aim to develop sustainable methods for breaking down similar compounds into non-toxic byproducts.
Looking ahead, advancements in computational chemistry are expected to play a pivotal role in further exploring the properties of (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,6-trien-3-one. Quantum mechanical calculations are being used to predict its electronic structure and reactivity under various conditions. Such insights will guide future experimental work and help identify novel applications in areas such as optoelectronics or materials science.
In conclusion, (1E,4E,6E)-1-(dimethylamino)-7-phenylhepta-1,4,trienone is a versatile compound with a wealth of potential applications across multiple disciplines. Its structure not only lends itself well to chemical synthesis but also provides opportunities for exploring new biological pathways and environmental solutions. As research continues to uncover its full potential, this compound will undoubtedly remain at the forefront of scientific innovation.
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